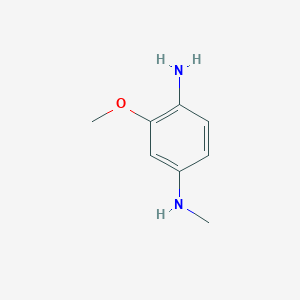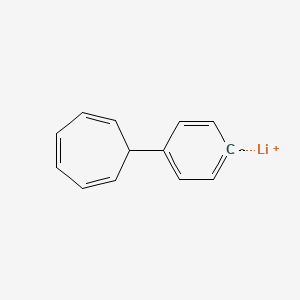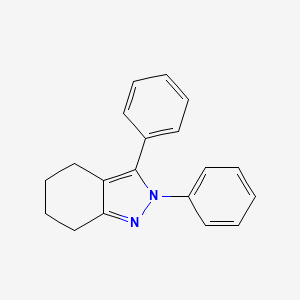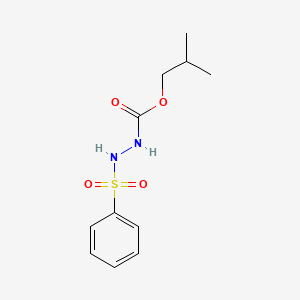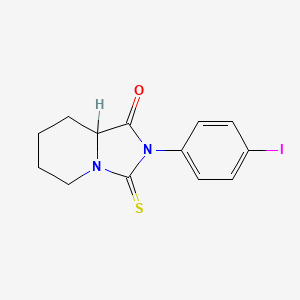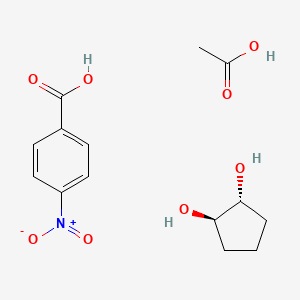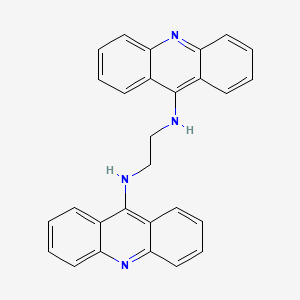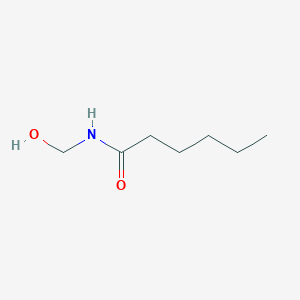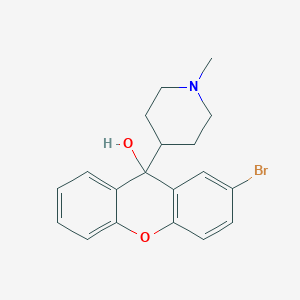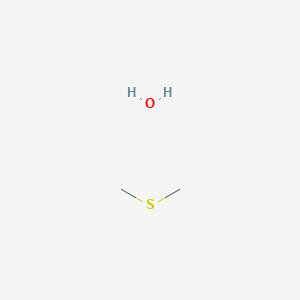
Water dimethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Water dimethyl sulfide, also known as dimethyl sulfide, is an organosulfur compound with the chemical formula (CH₃)₂S. It is the simplest thioether and is characterized by a distinctive, disagreeable odor. This compound is a colorless liquid that is flammable and boils at 37°C (99°F). Dimethyl sulfide is naturally produced by the bacterial metabolism of methanethiol and is a breakdown product of dimethylsulfoniopropionate (DMSP) in marine environments .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl sulfide can be synthesized by treating hydrogen sulfide with excess methanol over an aluminum oxide catalyst. The reaction is as follows: [ 2 \text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow (\text{CH}_3)_2\text{S} + 2 \text{H}_2\text{O} ] This method is commonly used in industrial settings due to its efficiency and simplicity .
Industrial Production Methods
In industrial production, dimethyl sulfide is often emitted as a byproduct from kraft pulping mills during the delignification process. Additionally, it can be produced by the bacterial transformation of dimethyl sulfoxide (DMSO) waste, which is disposed of into sewers .
化学反应分析
Types of Reactions
Dimethyl sulfide undergoes various chemical reactions, including:
Oxidation: Dimethyl sulfide can be oxidized to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone.
Substitution: With chlorinating agents such as sulfuryl chloride, dimethyl sulfide converts to chloromethyl methyl sulfide[ \text{SO}_2\text{Cl}_2 + (\text{CH}_3)_2\text{S} \rightarrow \text{SO}_2 + \text{HCl} + \text{ClCH}_2\text{SCH}_3 ]
Deprotonation: Dimethyl sulfide is deprotonated by butyl lithium[ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Li} + (\text{CH}_3)_2\text{S} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3 + \text{LiCH}_2\text{SCH}_3 ]
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for chlorination and butyl lithium for deprotonation. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include dimethyl sulfoxide,
属性
CAS 编号 |
58328-83-9 |
|---|---|
分子式 |
C2H8OS |
分子量 |
80.15 g/mol |
IUPAC 名称 |
methylsulfanylmethane;hydrate |
InChI |
InChI=1S/C2H6S.H2O/c1-3-2;/h1-2H3;1H2 |
InChI 键 |
KLSUXFSBGQDVGD-UHFFFAOYSA-N |
规范 SMILES |
CSC.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


